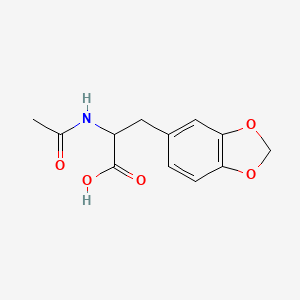

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid

Description

Properties

IUPAC Name |

2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJSHXYKYRIMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride and a suitable amine.

Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a series of reactions starting from a suitable precursor such as acrylonitrile, followed by hydrolysis and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzodioxole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant activities. This property is critical in the development of drugs aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Case Study : A study demonstrated that derivatives of benzodioxole compounds showed enhanced radical scavenging activity compared to their non-benzodioxole counterparts, suggesting potential applications in nutraceutical formulations aimed at improving health outcomes related to oxidative stress .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study : An experimental model using lipopolysaccharide (LPS) induced inflammation in mice showed that administration of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid significantly reduced levels of TNF-alpha and IL-6, indicating its potential use in therapeutic applications for conditions like rheumatoid arthritis .

Pharmacological Applications

1. Neuroprotective Effects

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer’s disease. The mechanism involves the modulation of neurotransmitter levels and reduction of neuroinflammation.

Case Study : In a study on animal models of Alzheimer’s disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation in the brain .

2. Anticancer Potential

Preliminary studies suggest that 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.

Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells by promoting apoptotic pathways, highlighting its potential as a lead compound for cancer therapy development .

Formulation and Delivery Methods

The delivery methods for this compound are being explored through nanotechnology to enhance bioavailability and target specificity.

1. Nanoparticle Formulations

Research indicates that encapsulating 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid in nanoparticles can improve its therapeutic efficacy by ensuring controlled release and targeted delivery to affected tissues.

| Formulation Type | Advantages | Challenges |

|---|---|---|

| Liposomes | Enhanced solubility and stability | Production scalability |

| Polymeric nanoparticles | Targeted delivery and sustained release | Biocompatibility concerns |

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Distinction |

|---|---|---|---|---|---|

| 3-(2H-1,3-Benzodioxol-5-yl)-2-acetamidopropanoic acid (Target) | 30657-34-2 | C₁₂H₁₃NO₅ | 251.24 | Benzodioxol, acetamido, carboxylic acid | Acetamido at C2; propanoic acid backbone |

| 3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid (Isomer) | 874469-08-6 | C₁₂H₁₃NO₅ | 251.24 | Benzodioxol, acetamido, carboxylic acid | Acetamido at C3; structural isomer of target |

| 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (Hydroxy analog) | 949-14-4 | C₁₀H₁₀O₅ | 210.18 | Benzodioxol, hydroxyl, carboxylic acid | Hydroxyl (-OH) replaces acetamido at C2 |

| 1-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)butan-1-one (Ketone derivative) | - | C₁₂H₁₅NO₃ | 221.25 | Benzodioxol, dimethylamino, ketone | Ketone replaces carboxylic acid; longer chain |

| N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (Oxime) | - | C₁₁H₁₃NO₃ | 207.23 | Benzodioxol, hydroxylamine, methyl | Oxime group; lacks carboxylic acid backbone |

Key Observations

Positional Isomerism :

The target compound and its isomer (CAS 874469-08-6) share identical molecular formulas but differ in acetamido group placement (C2 vs. C3). This positional variation may influence hydrogen-bonding patterns and biological target interactions .

Functional Group Substitution: The hydroxyl analog (CAS 949-14-4) replaces the acetamido group with a hydroxyl (-OH), significantly altering polarity and solubility.

Backbone Modifications: The oxime derivative () features a propylidene-hydroxylamine chain instead of a propanoic acid backbone. This modification reduces acidity and may enhance reactivity in nucleophilic environments .

Biological Implications: The benzodioxol moiety, common across all analogs, contributes to lipophilicity, aiding in blood-brain barrier penetration.

Synthetic Accessibility: describes methods for synthesizing β-heteroaryl-α,β-didehydro-α-amino acid derivatives, which could be adapted for the target compound using condensation reactions with benzodioxol-containing amines and acetic acid .

Physicochemical Properties

- Solubility : The acetamido group in the target compound reduces polarity compared to the hydroxyl analog, likely decreasing water solubility.

- Stability : The benzodioxol ring is electron-rich and may undergo oxidative degradation under acidic conditions, a common challenge in benzodioxol-containing pharmaceuticals .

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid is a synthetic compound characterized by a unique structure that incorporates a benzodioxole moiety, an acetamido group, and a propanoic acid component. Its molecular formula is C₁₂H₁₃N₁O₅, with a molecular weight of approximately 251.24 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action.

Chemical Structure and Properties

The compound features a benzodioxole ring, which is known for its ability to interact with biological targets through π-π interactions and hydrogen bonding. The acetamido group enhances its solubility and bioavailability, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₁O₅ |

| Molecular Weight | 251.24 g/mol |

| CAS Number | 30657-34-2 |

| IUPAC Name | 2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid |

Biological Activity Overview

The biological activities of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid primarily stem from its interaction with various biological targets, including enzymes and receptors. Notably, it has been identified as a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.

The mechanism of action involves several key interactions:

- Enzyme Interaction : The compound can modulate enzyme activity through binding to active sites or allosteric sites.

- Receptor Agonism : It activates mGluR5, influencing neurotransmitter release and neuronal signaling pathways.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties through COX-2 receptor binding.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

- Neuropharmacology : Research indicates that 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid enhances synaptic transmission and could be beneficial in treating neurodegenerative diseases.

- Insecticidal Activity : A study evaluated the larvicidal activity against Aedes aegypti, demonstrating that derivatives of benzodioxole acids exhibit significant insecticidal properties while maintaining low toxicity to mammals . The compound's structural features contribute to its effectiveness in this application.

- Antinociceptive Activity : In-vivo studies have shown that the compound exhibits anti-nociceptive effects in pain models induced by acetic acid and hot plate tests, suggesting potential applications in pain management.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Neuroprotection : A study involving animal models demonstrated that administration of the compound improved cognitive function and reduced markers of neuroinflammation, suggesting its potential as a neuroprotective agent.

- Insect Control Trials : Field trials assessing the efficacy of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid derivatives against mosquito populations showed promising results, leading to further exploration for use in vector control strategies .

Comparison with Similar Compounds

The following table compares 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Acetamido-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid | Contains a benzodioxole; similar acetamido group | Potential anti-inflammatory properties |

| 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid | Methyl group instead of acetamido | Antioxidant properties |

| 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid | Different functional groups; unsaturation | Antitumor activity |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid, and how are reaction conditions optimized to improve yield?

- Methodology : A common approach involves condensation reactions between substituted benzodioxole precursors and acetamidopropanoic acid derivatives under basic conditions. For example, analogous compounds (e.g., related chalcone derivatives) are synthesized via Claisen-Schmidt condensation using ethanol as a solvent and 50% KOH as a base, with prolonged stirring (48 hours) to ensure completion .

- Optimization : Temperature control (ambient to reflux) and pH adjustments are critical. Impurities are minimized by acidification (10% HCl) and extraction with dichethyl ether or dichloromethane, followed by vacuum distillation .

Q. How is the purity and structural integrity of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm the presence of benzodioxole protons (δ 6.7–6.9 ppm), acetamido methyl groups (δ 2.0–2.2 ppm), and propanoic acid signals (δ 12.0–12.5 ppm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) using acetonitrile/water gradients .

Advanced Research Questions

Q. What crystallographic parameters define the molecular conformation of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid, and how do intramolecular hydrogen bonds influence stability?

- Structural Data :

- Unit Cell : Triclinic system (space group ) with parameters .

- Hydrogen Bonding : The acetamido NH forms an intramolecular S(5) hydrogen bond with the propanoic acid carbonyl oxygen (), stabilizing the planar conformation .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate electronic properties (HOMO-LUMO gaps, dipole moments) and predict reactivity .

- Docking Studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging benzodioxole’s π-π stacking potential .

- Validation : Correlate docking scores with experimental IC values from enzyme inhibition assays .

Q. What challenges arise in analyzing the compound’s ring puckering dynamics, and how are puckering coordinates applied?

- Challenges : The benzodioxole ring exhibits non-planar puckering due to steric strain from the 1,3-dioxole group. This complicates conformational analysis .

- Method : Cremer-Pople puckering coordinates (, , ) quantify out-of-plane displacements. For five-membered rings, (amplitude) and (phase) describe pseudorotational pathways, calculated using crystallographic data .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 395–399 K vs. 380–385 K): How are these resolved experimentally?

- Root Cause : Polymorphism or solvate formation during crystallization.

- Resolution : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify polymorphs. Recrystallize from solvents like ethanol or DMSO to isolate stable forms .

Q. Conflicting NMR assignments for acetamido protons: What strategies ensure accuracy?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.